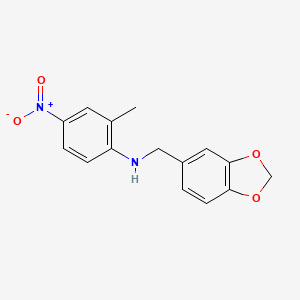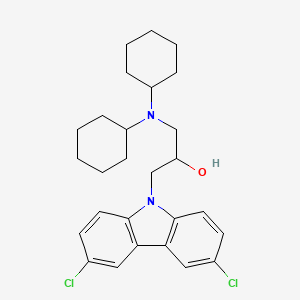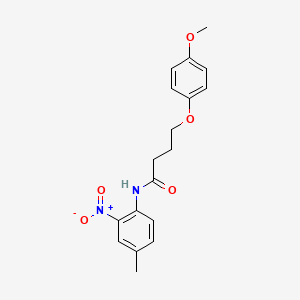![molecular formula C15H21N3O4S B5127695 1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
1-[N-(phenylsulfonyl)glycylglycyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[N-(phenylsulfonyl)glycylglycyl]piperidine, also known as SGGP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based molecule that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[N-(phenylsulfonyl)glycylglycyl]piperidine is not fully understood, but it is thought to involve interactions with various enzymes, ion channels, and receptors. 1-[N-(phenylsulfonyl)glycylglycyl]piperidine has been shown to inhibit enzymes such as trypsin and chymotrypsin by binding to the active site of the enzyme. It has also been shown to modulate ion channels and neurotransmitter receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
1-[N-(phenylsulfonyl)glycylglycyl]piperidine has a range of biochemical and physiological effects, including inhibition of enzymes, modulation of ion channels and neurotransmitter receptors, and potential anti-cancer and neuroprotective effects. 1-[N-(phenylsulfonyl)glycylglycyl]piperidine has been shown to inhibit trypsin and chymotrypsin, which are enzymes involved in the digestion of proteins. It has also been shown to modulate ion channels and neurotransmitter receptors, which may contribute to its potential therapeutic effects. Additionally, 1-[N-(phenylsulfonyl)glycylglycyl]piperidine has been studied for its potential anti-cancer and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[N-(phenylsulfonyl)glycylglycyl]piperidine has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized using various methods, and it has a range of potential applications in scientific research. However, there are also limitations to its use. 1-[N-(phenylsulfonyl)glycylglycyl]piperidine may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 1-[N-(phenylsulfonyl)glycylglycyl]piperidine is not fully understood, which can make it challenging to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 1-[N-(phenylsulfonyl)glycylglycyl]piperidine. One potential area of research is the development of new synthesis methods for 1-[N-(phenylsulfonyl)glycylglycyl]piperidine that could improve its solubility and other properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-[N-(phenylsulfonyl)glycylglycyl]piperidine and its potential therapeutic applications. Finally, 1-[N-(phenylsulfonyl)glycylglycyl]piperidine could be studied in combination with other compounds to determine if it has synergistic effects that could be useful in the treatment of various diseases.
Métodos De Síntesis
1-[N-(phenylsulfonyl)glycylglycyl]piperidine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase peptide synthesis, the molecule is built up one amino acid at a time on a solid support, while in solution-phase synthesis, the molecule is synthesized in solution. Both methods have been used successfully to synthesize 1-[N-(phenylsulfonyl)glycylglycyl]piperidine, and the choice of method depends on the specific application and requirements of the researcher.
Aplicaciones Científicas De Investigación
1-[N-(phenylsulfonyl)glycylglycyl]piperidine has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, including inhibition of enzymes such as trypsin and chymotrypsin, as well as modulation of ion channels and neurotransmitter receptors. 1-[N-(phenylsulfonyl)glycylglycyl]piperidine has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-14(16-12-15(20)18-9-5-2-6-10-18)11-17-23(21,22)13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORRMIHNBWFJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[N-(phenylsulfonyl)glycylglycyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)



![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)

![4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)
![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)